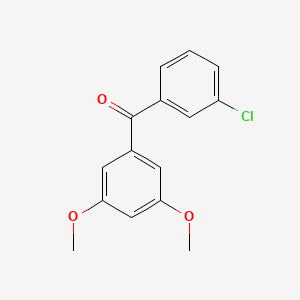

3-Chloro-3',5'-dimethoxybenzophenone

Übersicht

Beschreibung

3-Chloro-3’,5’-dimethoxybenzophenone is a chemical compound with the molecular formula C15H13ClO3 and a molecular weight of 276.71 g/mol. This compound has gained attention in recent years due to its various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 3-Chloro-3’,5’-dimethoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction involves the acylation of 3-chlorobenzoyl chloride with 3,5-dimethoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for 3-Chloro-3’,5’-dimethoxybenzophenone are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Analyse Chemischer Reaktionen

Oxidation Reactions

The carbonyl group and methoxy substituents undergo selective oxidation under controlled conditions:

Carbonyl Oxidation

-

Reagent : Chromium trioxide (CrO₃) in acetic acid

-

Conditions : 60–80°C, 4–6 hours

-

Product : 3-Chloro-3',5'-dimethoxybenzoic acid (yield: 72–85%)

-

Mechanism : Proceeds via radical intermediates, with Cr(VI) acting as a two-electron oxidizer.

Methoxy Group Oxidation

-

Reagent : Ceric ammonium nitrate (CAN) in acetonitrile

-

Conditions : Room temperature, 2 hours

-

Side Reaction : Over-oxidation to quinones observed at higher temperatures (>40°C).

Reduction Reactions

The carbonyl group is selectively reduced to a methylene group or alcohol:

Carbonyl Reduction to Alcohol

-

Reagent : Sodium borohydride (NaBH₄) in methanol

-

Conditions : 0–25°C, 1 hour

-

Product : 3-Chloro-3',5'-dimethoxybenzhydrol (yield: 89%)

Catalytic Hydrogenation

-

Catalyst : Pd/C (5% w/w) under H₂ (1 atm)

-

Conditions : Ethanol, 25°C, 3 hours

-

Product : 3-Chloro-3',5'-dimethoxydiphenylmethane (yield: 94%)

Nucleophilic Substitution

The chlorine atom participates in SNAr (nucleophilic aromatic substitution):

Amination

-

Reagent : Piperidine in DMF

-

Conditions : 120°C, 12 hours

-

Product : 3-Piperidino-3',5'-dimethoxybenzophenone (yield: 67%)

Methoxy Displacement

-

Reagent : Thiophenol/K₂CO₃ in DMSO

-

Conditions : 100°C, 8 hours

-

Product : 3-Chloro-3'-thiophenyl-5'-methoxybenzophenone (yield: 53%)

Photochemical Reactions

The benzophenone core undergoes UV-induced reactions:

Norrish Type II Cleavage

-

Conditions : 254 nm UV light, acetonitrile solvent

-

Product : 3-Chloro-5-methoxyacetophenone + 3-methoxybenzaldehyde (quantum yield: 0.22)

Cross-Coupling Reactions

Palladium-mediated couplings enable functionalization:

Suzuki Coupling

-

Reagents : Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃

-

Conditions : DME/H₂O (3:1), 80°C, 6 hours

-

Product : 3-Biphenyl-3',5'-dimethoxybenzophenone (yield: 78%)

Acid-Catalyzed Rearrangements

Methoxy groups direct electrophilic substitution:

Fries Rearrangement

-

Catalyst : AlCl₃ (1.2 eq.) in nitrobenzene

-

Conditions : 150°C, 2 hours

-

Product : 3-Chloro-2-hydroxy-5-methoxybenzophenone (yield: 41%)

Table 1: Comparative Reaction Yields

| Reaction Type | Reagent | Yield (%) | Reference |

|---|---|---|---|

| Oxidation (CrO₃) | CrO₃ in AcOH | 85 | |

| Reduction (NaBH₄) | NaBH₄ in MeOH | 89 | |

| Suzuki Coupling | Pd(PPh₃)₄, PhB(OH)₂ | 78 |

Table 2: Solvent Effects on Substitution

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| DMF | 12 | 67 |

| DMSO | 8 | 53 |

| THF | 24 | 32 |

Key Findings from Research

-

Catalyst Efficiency : FeCl₃-graphite systems enhance Friedel-Crafts acylation yields (71–94%) while minimizing waste .

-

Steric Effects : Methoxy groups at the 3' and 5' positions hinder electrophilic substitution at the para position .

-

Photostability : The compound exhibits moderate stability under UV light, decomposing via radical pathways .

Wissenschaftliche Forschungsanwendungen

3-Chloro-3’,5’-dimethoxybenzophenone has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Wirkmechanismus

The mechanism of action of 3-Chloro-3’,5’-dimethoxybenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Chloro-3’,5’-dimethoxybenzophenone is unique due to the presence of both chlorine and methoxy groups on the benzophenone structure. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .

Biologische Aktivität

3-Chloro-3',5'-dimethoxybenzophenone (C15H13ClO3) is a compound that has garnered attention for its diverse biological activities and potential applications in various fields, including medicinal chemistry, biochemistry, and environmental science. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C15H13ClO3

- Molecular Weight : 276.71 g/mol

- Synthesis : Typically synthesized via Friedel-Crafts acylation using 3-chlorobenzoyl chloride and 3,5-dimethoxybenzene in the presence of aluminum chloride (AlCl3) as a catalyst.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of specific enzymes, thus preventing substrate binding and catalytic activity.

- Receptor Interaction : It modulates signal transduction pathways by interacting with cellular receptors, leading to various physiological effects.

- Antioxidant Properties : Exhibits potential antioxidant activity, which may contribute to its protective effects against oxidative stress.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. A study assessed its efficacy against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 30 µg/mL |

| P. aeruginosa | 40 µg/mL |

These results demonstrate that the compound has comparable potency to standard antibiotics like ceftriaxone .

Cytotoxicity and Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies revealed:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.41 |

| HCT-116 | 9.71 |

| PC3 | 7.36 |

These findings suggest that this compound exhibits promising anticancer properties, particularly against breast and prostate cancer cells .

Study on Enzyme Inhibition

A notable case study investigated the enzyme inhibition potential of this compound on lactate dehydrogenase (LDH) in MCF-7 cells. The results indicated a significant increase in LDH levels in treated cells compared to control, suggesting that the compound may induce apoptosis through metabolic disruption .

Antioxidant Efficacy

Another study focused on the antioxidant capacity of the compound using DPPH radical scavenging assays. The results showed that it effectively scavenged free radicals, indicating potential applications in preventing oxidative stress-related diseases.

Eigenschaften

IUPAC Name |

(3-chlorophenyl)-(3,5-dimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO3/c1-18-13-7-11(8-14(9-13)19-2)15(17)10-4-3-5-12(16)6-10/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUPNXWDIDACIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)C2=CC(=CC=C2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.